![molecular formula C17H15N3O4 B2703765 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid CAS No. 471916-04-8](/img/structure/B2703765.png)
3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It’s found in various natural, synthetic, and semi-synthetic chemical building blocks . Benzoic acid is a simple aromatic carboxylic acid, which is widely used in food preservative and is also a precursor for the synthesis of many other organic substances .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The synthesis of benzoic acid derivatives typically involves the carboxylation of a benzene ring .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic ring containing two nitrogen atoms . The benzoic acid moiety is characterized by a carboxyl group (-COOH) attached to a benzene ring .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid” would depend on its specific structure. Generally, quinoxaline derivatives have a high melting point and are stable under normal conditions . Benzoic acid is a white solid at room temperature and is slightly soluble in water .科学的研究の応用
Sensing Biological Zn(II)
Quinoline-derivatized fluoresceins, which share structural motifs with the compound , have been developed for sensing biological Zn(II). The compounds QZ1 and QZ2 exhibit significant fluorescence enhancements upon Zn(II) coordination, demonstrating their utility in Zn(II) detection with specificity over other biologically relevant metals. Their application extends to in vivo studies, offering insights into zinc's biological roles and potentially guiding the design of Zn(II)-responsive probes for bioimaging (Nolan et al., 2005).
Metal Complex and Coordination Polymers
The synthesis of coordination polymers using quinolin-8-ylimino derivatives showcases the potential of structurally related compounds in forming discrete molecular complexes and one- and two-dimensional polymers with metals like cobalt, copper, and zinc. These complexes have been characterized for their structural properties and explored for applications such as gas sensing, demonstrating the versatility of quinoline-based compounds in material science and sensor technology (Rad et al., 2016).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones have shown promising antimicrobial and antitubercular activities. These compounds, synthesized from 3-acetyl-1-amino-quinolin-2-one and substituted benzoic acid, indicate the potential of quinoline derivatives in developing new therapeutic agents against bacterial and fungal infections, including tuberculosis (Kumar et al., 2014).
Pharmaceutical Research
The structural similarity of the compound to quinoxaline derivatives underlines its relevance in pharmaceutical research, including the design of serotonin type-3 (5-HT3) receptor antagonists. Such compounds have been synthesized to meet the pharmacophoric requirements for 5-HT3 receptor antagonism, suggesting potential applications in treating conditions associated with this receptor, such as gastrointestinal disorders and chemotherapy-induced nausea (Mahesh et al., 2011).
作用機序
特性
IUPAC Name |
3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15(18-11-5-3-4-10(8-11)17(23)24)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMRNPQJYWJSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


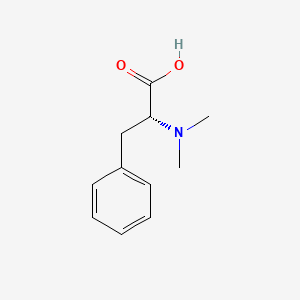
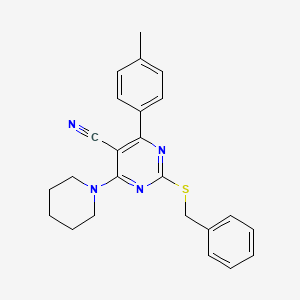
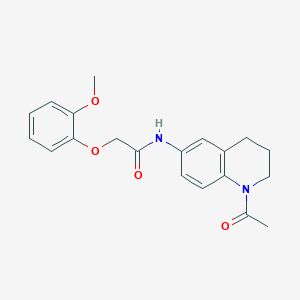
![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)
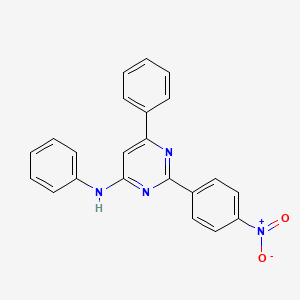
![4-benzyl-7-hydroxy-N-(2-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2703691.png)
![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)
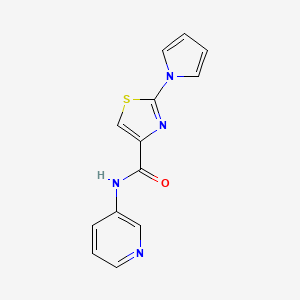

![N-[1-(4-Methoxyphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2703697.png)
![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)
![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)
![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)